![molecular formula C23H19FN2O4S B1224337 N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1224337.png)
N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide
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Overview
Description
N-(3-acetylphenyl)-4-[[3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is an aromatic ketone.
Scientific Research Applications
Synthesis and Biological Activity
- A study conducted by Zeng et al. (2016) focused on the synthesis of arylsulfonamide derivatives, including those with a structure similar to N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide. These derivatives showed significant bioactivity, particularly against Ralstonia solanacearum and Gibberella zeae, exceeding the efficacy of commercial bactericides and fungicides (Zeng et al., 2016).
Chemical Reactivity and Antitumor Activity
- Fahim and Shalaby (2019) explored the chemical reactivity of similar benzenesulfonamide derivatives, leading to novel compounds with potent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their research highlighted the potential of these compounds in cancer therapy (Fahim & Shalaby, 2019).
Antimicrobial and Anticancer Evaluation
- Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and evaluated them for antimicrobial and anticancer activities. These compounds showed notable efficacy, with some being more active than standard drugs against specific cell lines, indicating their potential in antimicrobial and anticancer treatments (Kumar et al., 2014).
Carbonic Anhydrase Inhibition
- Gul et al. (2016) investigated compounds including 4-fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamide, finding them effective as carbonic anhydrase I and II inhibitors. This suggests potential applications in treating conditions involving these enzymes (Gul et al., 2016).
Molecular Structure and Supramolecular Architecture
- Research by Fernandes et al. (2011) on arylsulfonamide derivatives, including structures similar to the compound , provided insights into their molecular conformation and crystal assembly, which is crucial for understanding their interactions and potential therapeutic applications (Fernandes et al., 2011).
properties
Product Name |
N-(3-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide |
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Molecular Formula |
C23H19FN2O4S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H19FN2O4S/c1-16(27)18-3-2-4-21(15-18)26-31(29,30)22-11-9-20(10-12-22)25-14-13-23(28)17-5-7-19(24)8-6-17/h2-15,25-26H,1H3/b14-13+ |
InChI Key |
FPELRVRVQZJDHZ-BUHFOSPRSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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